molecular formula C8H4BrFO2 B12867572 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one

7-Bromo-5-fluorobenzo[B]furan-3(2H)-one

Cat. No.: B12867572
M. Wt: 231.02 g/mol
InChI Key: JWXQMWXGZMDXGI-UHFFFAOYSA-N
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Description

7-Bromo-5-fluorobenzo[B]furan-3(2H)-one is a chemical compound with the molecular formula C8H4BrFO. It is a derivative of benzofuran, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the reaction of 5-fluorobenzofuran with bromine in the presence of a catalyst under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluorobenzo[B]furan-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-5-fluorobenzo[B]furan-3(2H)-one is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluorobenzo[B]furan-3(2H)-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluorobenzofuran: Similar structure but different substitution pattern.

    7-Chloro-5-fluorobenzo[B]furan-3(2H)-one: Chlorine instead of bromine.

    7-Bromo-5-methylbenzo[B]furan-3(2H)-one: Methyl group instead of fluorine.

Uniqueness

7-Bromo-5-fluorobenzo[B]furan-3(2H)-one is unique due to the specific positioning of bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C8H4BrFO2

Molecular Weight

231.02 g/mol

IUPAC Name

7-bromo-5-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H4BrFO2/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2H,3H2

InChI Key

JWXQMWXGZMDXGI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)C(=CC(=C2)F)Br

Origin of Product

United States

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